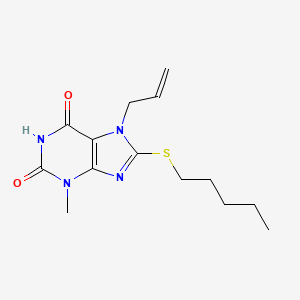
3-Methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H20N4O2S and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aromatase Inhibitors for Breast Cancer Treatment
The study by Hartmann and Batzl (1986) synthesized and evaluated a series of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, demonstrating stronger inhibition of human placental aromatase compared to aminoglutethimide, used in hormone-dependent breast cancer treatment. This indicates the potential for developing more effective treatments for hormone-dependent human breast cancer through structural modifications of related compounds Hartmann & Batzl, 1986.
Synthesis and Reactivity of Alkylsulfanyl Substituted Compounds
Research by Baeva et al. (2020) explored the reactions of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide, leading to the formation of substituted pyrazoles and demonstrating the synthetic versatility of alkylsulfanyl substituted diones in producing heterocyclic compounds with potential biological activity Baeva et al., 2020.
Synthesis of Isoxazoles and Pyrazoles
The study by Baeva et al. (2018) focused on synthesizing new isoxazoles and pyrazoles by reacting 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with hydroxylamine and hydrazine derivatives. This work underscores the potential of alkylsulfanyl-substituted compounds in generating diverse heterocycles Baeva et al., 2018.
Anticancer Properties of Caffeinated Complexes
Sayın and Üngördü (2018) conducted computational investigations on 1,3,7-trimethylpurine-2,6-dione and its complexes, suggesting their potential anticancer activity exceeds that of cisplatin. This indicates the relevance of purine derivatives in designing new anticancer agents Sayın & Üngördü, 2018.
Synthesis of Uric Acid Derivatives
Maruyama et al. (2000) described a method for synthesizing tetra-substituted uric acid, highlighting the chemical versatility of purine derivatives and their potential applications in medicinal chemistry Maruyama et al., 2000.
Propiedades
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-4-6-7-9-21-14-15-11-10(18(14)8-5-2)12(19)16-13(20)17(11)3/h5H,2,4,6-9H2,1,3H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSDQQOMXREROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)
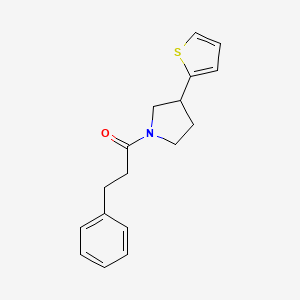
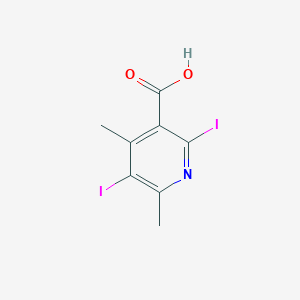
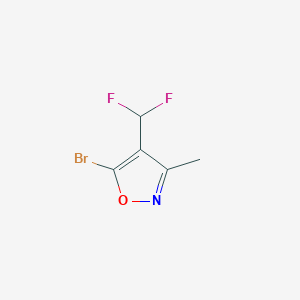
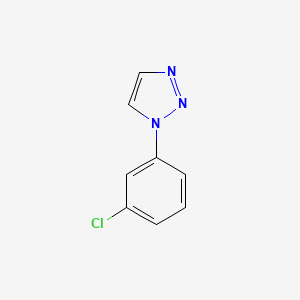


![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2784613.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2784614.png)
![2-[(2-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784617.png)
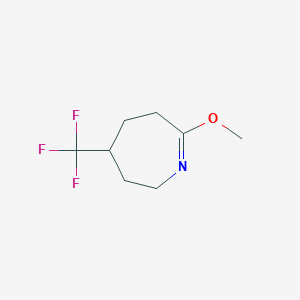
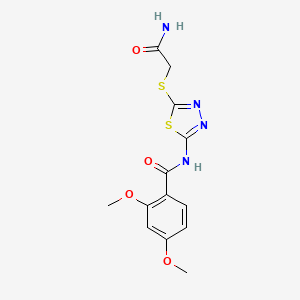
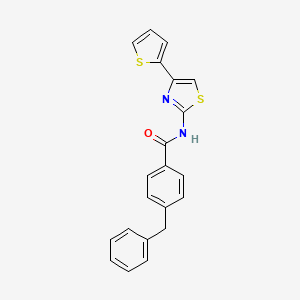
![N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2784623.png)
